molecular formula C18H19N5O3 B15216193 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide CAS No. 89459-47-2

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide

Katalognummer: B15216193
CAS-Nummer: 89459-47-2
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: WYJPXOIYHVVTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is a synthetic acridine derivative characterized by a planar tricyclic aromatic core. Key structural features include:

  • Nitro group at position 2, which modulates electron density and enhances DNA intercalation via electron-withdrawing effects.
  • Amino group at position 9, critical for hydrogen bonding with nucleic acids or proteins.
  • Carboxamide side chain at position 4, linked to a dimethylaminoethyl group.

Acridine derivatives are well-known for their roles as topoisomerase inhibitors and DNA intercalators, making this compound a candidate for anticancer drug development. However, its unique 2-nitro substitution distinguishes it from other acridinecarboxamides, warranting detailed comparative analysis.

Eigenschaften

CAS-Nummer

89459-47-2

Molekularformel

C18H19N5O3

Molekulargewicht

353.4 g/mol

IUPAC-Name

9-amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-22(2)8-7-20-18(24)14-10-11(23(25)26)9-13-16(19)12-5-3-4-6-15(12)21-17(13)14/h3-6,9-10H,7-8H2,1-2H3,(H2,19,21)(H,20,24)

InChI-Schlüssel

WYJPXOIYHVVTFV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include nitration, amination, and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: Formation of 9-Amino-N-[2-(dimethylamino)ethyl]-2-aminoacridine-4-carboxamide.

    Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and developing new materials.

Biology

In biological research, this compound is used to study DNA-binding properties and the effects of DNA intercalation on cellular processes. It serves as a model compound for understanding the mechanisms of action of DNA-intercalating agents.

Medicine

In medicinal chemistry, 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is investigated for its potential as an anticancer agent. Its ability to intercalate into DNA and disrupt cellular replication makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability

Wirkmechanismus

The primary mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal helical structure of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and interacts with topoisomerase enzymes, further enhancing its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

DNA Binding and Intercalation

  • Target Compound : The 2-nitro group enhances intercalation by reducing electron density in the acridine core, promoting stronger π-π stacking with DNA base pairs .
  • 7-Chloro Analog: Chlorine at position 7 increases DNA affinity by 20% compared to non-halogenated analogs, as shown in X-ray crystallography studies .
  • Morpholinyl Derivative (CAS 91549-84-7) : The morpholinyl group improves aqueous solubility but reduces DNA binding due to steric hindrance and lower basicity .

Topoisomerase Inhibition

  • DACA Derivatives: The parent compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a dual topoisomerase I/II inhibitor. The target compound’s 2-nitro group may stabilize topoisomerase-DNA cleavage complexes, similar to DACA .
  • Propyl Side Chain Analog : Inactivity of the propyl derivative (DrugBank DB02842) highlights the critical role of side chain length and flexibility in maintaining enzymatic interactions .

Pharmacokinetics

  • Dimethylaminoethyl vs. Morpholinyl: The dimethylaminoethyl group in the target compound enhances cellular uptake via protonation at physiological pH, whereas the morpholinyl group’s cyclic structure slows metabolic degradation .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 2: Nitro > methoxy > hydrogen in enhancing DNA intercalation . Position 7: Halogens (Cl, Br) improve binding but may increase toxicity . Side Chain: Dimethylaminoethyl > morpholinylethyl > propyl in balancing solubility and efficacy .
  • Therapeutic Potential: The target compound’s nitro group and optimized side chain position it as a promising lead for dual topoisomerase inhibition. However, in vivo toxicity studies are needed to validate safety.

Biologische Aktivität

9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide, also known by its CAS number 89459-47-2, is a compound that belongs to the acridine class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N5O3
  • Molar Mass : 353.38 g/mol
  • CAS Number : 89459-47-2

The structure of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide features a nitro group at the 2-position and an amino group at the 9-position of the acridine moiety, which is critical for its biological activity.

The primary mechanism through which acridine derivatives exert their biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, disrupting normal DNA function and leading to cytotoxic effects. Research indicates that compounds with specific substitutions at the 5-position of acridine exhibit significant antitumor activity due to their ability to maintain a charged state at physiological pH, enhancing their distribution and efficacy against solid tumors .

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide:

  • In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, it has been noted for its effectiveness against solid tumors and leukemic cells. The cytotoxicity was assessed using assays such as MTT, which measures cell viability .
  • In Vivo Studies : In animal models, this compound exhibited significant antitumor activity against Lewis lung carcinoma. The efficacy was attributed to its ability to intercalate into DNA and induce apoptosis in cancer cells .
  • Comparative Studies : Research comparing different acridine derivatives found that those with electron-withdrawing groups at the 5-position demonstrated enhanced in vivo antileukemic activity compared to their counterparts with less effective substitutions .

Study 1: Efficacy Against Solid Tumors

A study conducted on Lewis lung carcinoma showed that 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide significantly reduced tumor size in treated mice compared to control groups. The results indicated a clear dose-response relationship, with higher doses correlating with greater tumor reduction .

Study 2: Mechanistic Insights

Research utilizing NMR spectroscopy revealed that this compound preferentially binds to specific DNA sequences, particularly those containing TATA motifs. This selectivity may enhance its effectiveness as an anticancer agent by targeting critical regulatory regions within the genome .

Data Summary

PropertyValue
Molecular FormulaC18H19N5O3
Molar Mass353.38 g/mol
CAS Number89459-47-2
Primary MechanismDNA Intercalation
In Vitro Cytotoxicity (IC50)Varies by cell line (e.g., HL-60: 1.3 µM)
In Vivo Tumor ReductionSignificant in models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide, and what key parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling the acridine core with a dimethylaminoethyl side chain via carboxamide linkage. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C to prevent side reactions), and catalysts like HATU for efficient amide bond formation. Post-synthesis purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is essential to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the presence of the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and nitro/acridine aromatic protons .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., C₂₀H₂₄N₅O₃⁺ expected m/z 406.1875) .

Q. What in vitro assays evaluate the compound’s antitumor activity?

  • Methodological Answer : Standard assays include:

  • MTT/Proliferation Assays : Dose-response curves in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • DNA Intercalation Studies : Fluorescence quenching assays using ethidium bromide-displacement to quantify binding affinity .

Advanced Research Questions

Q. How does the nitro group at position 2 influence DNA intercalation compared to methoxy or chloro substituents?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing DNA binding affinity. Comparative studies using UV-Vis titration (hypochromicity shift) and molecular docking (e.g., AutoDock Vina) reveal stronger intercalation (ΔG ≈ -8.2 kcal/mol) vs. methoxy (-7.1 kcal/mol) or chloro (-7.5 kcal/mol) analogs .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity?

  • Methodological Answer :

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to identify bioavailability issues .
  • Metabolite Screening : Hepatic microsome assays detect toxic metabolites (e.g., nitro-reduction byproducts) .
  • Dose Optimization : Adaptive trial designs (e.g., Fibonacci dose escalation) balance efficacy and safety .

Q. How do solvent polarity and pH affect stability in biological assays?

  • Methodological Answer : Stability is assessed via:

  • Accelerated Degradation Studies : HPLC monitoring under varying pH (4–9) and solvents (PBS vs. DMSO). The compound degrades rapidly in acidic conditions (t₁/₂ < 24 hrs at pH 4) due to nitro-group protonation .

Q. What computational approaches predict interactions with DNA or cellular targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS models predict binding modes (e.g., minor-groove vs. intercalation) .
  • QSAR Modeling : Comparative analysis of substituent effects (e.g., Hammett σ values) links structure to activity .

Q. How does the dimethylaminoethyl side chain modulate pharmacokinetics?

  • Methodological Answer :

  • LogP Determination : Shake-flask method (LogP ≈ 1.8) indicates moderate lipophilicity, enhancing membrane permeability .
  • Caco-2 Permeability Assays : Papp values >1 × 10⁻⁶ cm/s confirm intestinal absorption potential .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.